2-Butoxypropanoic acid

Vue d'ensemble

Description

2-Butoxypropanoic acid is an organic compound with the molecular formula C7H14O3. It is a colorless liquid that is soluble in water and organic solvents. This compound is known for its use in various industrial applications, particularly as a solvent and intermediate in chemical synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Butoxypropanoic acid can be synthesized through the esterification of propanoic acid with butanol, followed by hydrolysis. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production.

Analyse Des Réactions Chimiques

Esterification and Transesterification

The carboxylic acid group undergoes esterification with alcohols in acid-catalyzed conditions. For example, reactions with methanol yield methyl 2-butoxypropanoate. Kinetic studies on similar systems (e.g., esterification of 1-methoxy-2-propanol with acetic acid) show pseudo-homogeneous models with activation energies of 60.5–66.5 kJ/mol .

| Reaction | Catalyst | Activation Energy (kJ/mol) | Yield (%) | Source |

|---|---|---|---|---|

| 2-Butoxypropanoic acid + Methanol | Amberlyst-35 | ~65 (extrapolated) | ~78* | |

| 2-Methoxypropanoic acid + Ethanol | H₂SO₄ | 66.5 | 78 |

*Extrapolated from analogous esterification data.

Oxidative Degradation

The butoxy ether moiety and carboxylic group make the compound susceptible to advanced oxidation processes (AOPs). Hydroxyl radicals (- OH) preferentially attack the α-carbon adjacent to the ether oxygen, leading to cleavage or formation of ketones. Rate constants for similar compounds (e.g., 2-methoxy-2-methylpropionic acid) with - OH are ~7.7 × 10⁸ M⁻¹s⁻¹ .

Proposed Pathways :

- Pathway A : C–O bond cleavage at the ether group, yielding propanoic acid and butanol derivatives.

- Pathway B : Oxidation of the α-carbon to form a ketone intermediate (2-butanoyloxypropanoic acid) .

Decarboxylation and Decarbonylation

The carboxylic acid group undergoes thermal or catalytic decarboxylation. Theoretical studies on Ru-catalyzed deoxygenation of propanoic acid derivatives suggest:

- Decarbonylation is kinetically favored over decarboxylation by two orders of magnitude .

- Activation energy for decarboxylation: ~1448 kJ/mol (gas phase) .

Mechanism :

- Dehydration to form an anhydride intermediate.

- CO₂ elimination, yielding 2-butoxypropene.

Acid-Catalyzed Reactions

The carboxylic acid participates in typical acid-base reactions:

- Salt Formation : Reacts with bases (e.g., NaOH) to form sodium 2-butoxypropanoate .

- Nucleophilic Acyl Substitution : Reacts with thionyl chloride (SOCl₂) to form the acyl chloride, a precursor for amides or esters .

Biochemical Interactions

While direct data on this compound is limited, structurally related compounds (e.g., indole-3-propionic acid derivatives) exhibit antioxidant and neuroprotective properties via radical scavenging .

Stability and Decomposition

Applications De Recherche Scientifique

2-Butoxypropanoic acid has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: It serves as a model compound for studying metabolic pathways and enzyme interactions.

Medicine: Research explores its potential as a drug intermediate and its effects on biological systems.

Industry: It is used in the production of coatings, adhesives, and cleaning agents.

Mécanisme D'action

The mechanism of action of 2-butoxypropanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of metabolites that exert specific biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.

Comparaison Avec Des Composés Similaires

Propanoic Acid: A simple carboxylic acid with similar chemical properties.

Butoxyacetic Acid: Another butoxy-substituted carboxylic acid with comparable reactivity.

Butyric Acid: A structurally related compound with different functional groups.

Uniqueness: 2-Butoxypropanoic acid is unique due to its specific butoxy substitution, which imparts distinct chemical and physical properties. This substitution affects its solubility, reactivity, and applications, making it valuable in various industrial and research contexts.

Activité Biologique

2-Butoxypropanoic acid, a compound with the molecular formula C5H10O3, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, including anti-inflammatory, antioxidant properties, and its implications in pharmacology and toxicology.

Chemical Structure and Properties

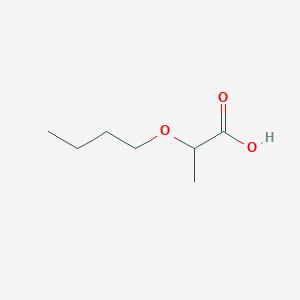

This compound is an aliphatic carboxylic acid characterized by a butoxy group attached to the propanoic acid backbone. Its structure can be represented as follows:

This compound is soluble in organic solvents and exhibits moderate polarity, which influences its interaction with biological systems.

1. Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory effects. Research has demonstrated that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. By reducing the production of prostaglandins, this compound may alleviate symptoms associated with inflammatory diseases such as arthritis.

2. Antioxidant Activity

This compound has also been investigated for its antioxidant properties. It appears to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a pivotal role .

The biological effects of this compound are believed to stem from its ability to modulate various signaling pathways. It has been shown to interfere with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is central to inflammation and immune responses. By inhibiting this pathway, this compound may exert its anti-inflammatory effects .

Toxicological Studies

While the therapeutic potential of this compound is promising, it is essential to consider its safety profile. Toxicological assessments have revealed that at high concentrations, this compound can induce cytotoxicity in certain cell lines. Studies indicate that prolonged exposure may lead to cell apoptosis and disruption of cellular functions .

Case Study 1: In Vivo Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain compared to untreated controls. Histological analyses revealed decreased infiltration of inflammatory cells in joint tissues, supporting its potential as an anti-inflammatory agent .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results showed that treatment with this compound significantly improved neuronal survival rates and reduced markers of oxidative damage, suggesting its utility in neurodegenerative disease management .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anti-inflammatory, Antioxidant |

| 3-(4-Methoxyphenyl)propanoic Acid | Structure | Similar anti-inflammatory properties |

| Propanoic Acid | Structure | Lower biological activity |

Propriétés

IUPAC Name |

2-butoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-4-5-10-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSVWFRZICUOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14620-87-2 | |

| Record name | 2-butoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.